2-(1,3-Dithiolan-2-yl)ethan-1-amine
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Overview
Description
2-(1,3-Dithiolan-2-yl)ethan-1-amine is an organic compound with the molecular formula C5H11NS2 It is characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithiolan-2-yl)ethan-1-amine typically involves the reaction of 1,2-ethanedithiol with an appropriate amine under acidic conditions. The reaction proceeds through the formation of a dithiolane ring. The general reaction scheme is as follows:
Starting Materials: 1,2-ethanedithiol and an amine.
Reaction Conditions: Acidic catalyst (e.g., hydrochloric acid) and a suitable solvent (e.g., ethanol).
Procedure: The reactants are mixed and heated under reflux conditions until the reaction is complete. The product is then isolated by standard purification techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dithiolan-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiolane ring, yielding simpler thiol-containing products.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol-containing compounds.
Substitution: Various substituted amines and their derivatives.
Scientific Research Applications
2-(1,3-Dithiolan-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing sulfur.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific chemical properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of 2-(1,3-Dithiolan-2-yl)ethan-1-amine involves its interaction with molecular targets through its amine and dithiolane functional groups. The compound can form covalent bonds with thiol groups in proteins, affecting their structure and function. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane-2-ethanamine: Similar structure but with different substituents on the dithiolane ring.
1,3-Dithiolane-2-propanamine: Contains an additional carbon in the alkyl chain.
1,3-Dithiolan-2-ylideneethanamine: Features a different arrangement of atoms within the ring.
Uniqueness
2-(1,3-Dithiolan-2-yl)ethan-1-amine is unique due to its specific combination of a dithiolane ring and an amine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1,3-dithiolan-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2/c6-2-1-5-7-3-4-8-5/h5H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJHWKQEVUWJII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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